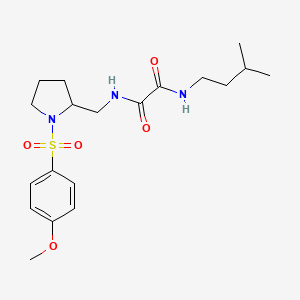

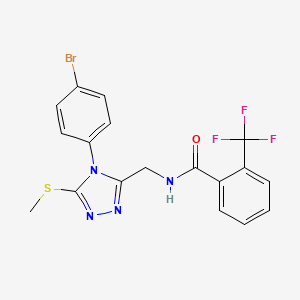

![molecular formula C16H18N4O2 B2751472 N'-[(E)-(4-甲氧基苯基)甲亚基]-4,5,6,7-四氢-1H-吲唑-3-甲酰肼 CAS No. 1477482-59-9](/img/structure/B2751472.png)

N'-[(E)-(4-甲氧基苯基)甲亚基]-4,5,6,7-四氢-1H-吲唑-3-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

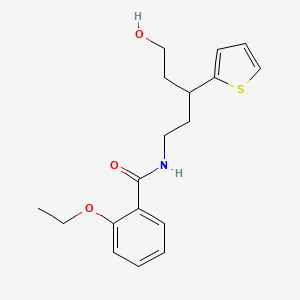

“N’-[(E)-(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide” is an organic compound. It contains a methoxyphenyl group, which is a phenyl ring with a methoxy (–O–CH3) substituent . The compound also includes a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the rest of the molecule by a double bond .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical calculations such as Density Functional Theory (DFT) can also provide insights into the optimized structure and geometric parameters .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined through experimental methods and theoretical calculations. These may include its ground state energy, vibration wavenumbers, and electronic absorption wavelengths .科学研究应用

吲哚并氮杂卓衍生物的药理学重要性

与所讨论的化合物密切相关的吲哚并氮杂卓衍生物以其广泛的生物活性而著称。这些化合物已引起人们对新型治疗剂开发的浓厚兴趣。已发现吲哚并氮杂卓具有有希望的抗癌和抗炎活性,并可用于涉及蛋白激酶和神经变性的疾病。基于吲哚并氮杂卓的治疗剂的开发强调了该化学物质在药物发现和开发中的潜力 (Denya, Malan, & Joubert, 2018)。

合成和药物化学

杂环 N-氧化物基序(包括与所讨论的化合物相似的结构)已用于许多高级化学和药物开发研究中。这些化合物在金属配合物的形成、催化剂设计、不对称催化和合成以及药物应用中表现出显著的功能。这突出了 N-氧化物衍生物在有机合成和新药开发中的多功能性和重要性 (Li et al., 2019)。

潜在治疗应用

对吲哚并氮杂卓支架的研究(包括与指定化合物相似的衍生物)揭示了广泛的治疗潜力。这些化合物正在研究其在治疗各种疾病中的作用,展示了此类化学结构在解决关键健康问题中的重要性。探索吲哚并氮杂卓衍生物的治疗应用仍然是一个活跃的研究领域,正在进行的研究旨在发现具有增强生物和治疗特性的新分子 (Denya, Malan, & Joubert, 2018)。

安全和危害

作用机制

Target of Action

Related compounds such as semicarbazones and oxadiazoles have been known to exhibit biological activity against many common species of bacteria .

Mode of Action

The mode of action of this compound involves a cyclization reaction, which was found to occur via two routes . The reaction between 4-methoxybenzaldehyde and semicarbazide forms (E)-2-(4-methoxybenzylidene)hydrazinecarboxamide, which then undergoes cyclization to form 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine .

Biochemical Pathways

Compounds containing the 1,3,4-oxadiazole ring system, which is a core component of this compound, have been shown to interfere with insect’s chitin biosynthesis .

Pharmacokinetics

The related compound (e)-2-(4-methoxybenzylidene)hydrazinecarboxamide was found to have two cyclization routes, both of which were endothermic . This suggests that the compound may require energy to be metabolized in the body.

Result of Action

Related compounds such as semicarbazones and oxadiazoles have been shown to exert anti-inflammatory, antimicrobial, anti-convulsant, and hypoglycemic activities .

Action Environment

The action of (E)-N’-(4-methoxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can be influenced by environmental factors. For instance, a related compound, (E)-4-((4-methoxybenzylidene)amino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione, was studied for its corrosion behavior on carbon steel in 1M hydrochloric acid solution at various temperatures from 303 to 333 K . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and pH.

属性

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-22-12-8-6-11(7-9-12)10-17-20-16(21)15-13-4-2-3-5-14(13)18-19-15/h6-10H,2-5H2,1H3,(H,18,19)(H,20,21)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFCSFKHWWRMDE-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)C2=NNC3=C2CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC3=C2CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

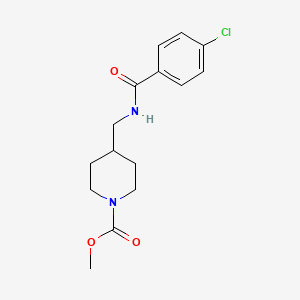

![[4-(Ethenyloxy)phenyl]methanol](/img/structure/B2751391.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2,2,6,6-tetramethyloxane-4-carboxylic acid](/img/structure/B2751402.png)

![2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol](/img/structure/B2751409.png)

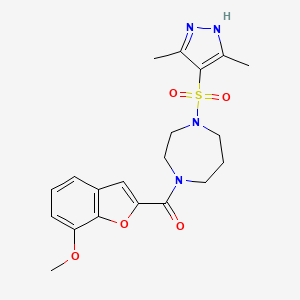

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide](/img/structure/B2751411.png)

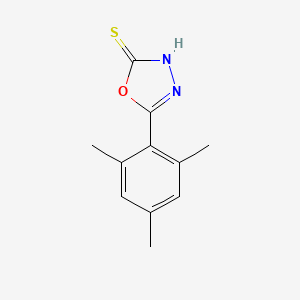

![3-(3,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2751412.png)